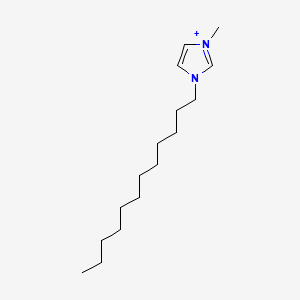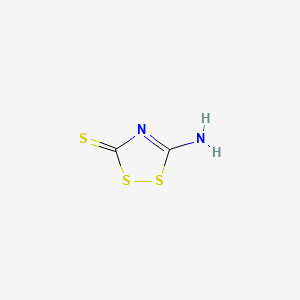![molecular formula C12H9ClN2O2S B1224362 N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224362.png)
N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide is a member of thioureas.
Scientific Research Applications
Chelation and Coordination Chemistry : The compound N,N-Dimethyl-2(or −3)-furancarboselenoamide, closely related to N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide, has been used in the synthesis of a five-membered palladaselenaheterocycle through cyclopalladation. This process highlights its potential application in coordination chemistry and metal chelation (Nonoyama & Nonoyama, 1989).
Antibacterial Applications : A variant of this compound, N-(4-bromophenyl)furan-2-carboxamide, demonstrated significant antibacterial activity against drug-resistant bacteria like A. baumannii, K. pneumoniae, and MRSA. This suggests the potential use of this compound in developing new antibacterial agents (Siddiqa et al., 2022).
Synthesis and Characterization of Complexes : Carboxamides, including variants of the compound , have been synthesized and characterized for their structural and physicochemical properties. Their complexes with metals like Cu(II) and Zn(II) have been examined for antibacterial activities, indicating potential in pharmaceutical applications (Aktan, Gündüzalp, & Özmen, 2017).
Fluorescent Chemosensor Development : A furan-2-carboxamide-based chemosensor, structurally similar to the compound , was developed for detecting Cd2+ and CN− ions. It shows potential for applications in environmental monitoring and bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Crystal Packing Studies : The compound's variants have been used to study the supramolecular effects of aromaticity on crystal packing. This research provides insights into the molecular interactions and stability important for material science applications (Rahmani et al., 2016).
properties
Molecular Formula |
C12H9ClN2O2S |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-4-1-2-5-9(8)14-12(18)15-11(16)10-6-3-7-17-10/h1-7H,(H2,14,15,16,18) |
InChI Key |
AWEFIAYVGFZNOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
solubility |
2.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B1224286.png)
![N-(5-tert-butyl-2-phenyl-3-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1224288.png)


![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B1224295.png)
![5-[[4-(4-Morpholinylmethyl)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224297.png)
![(5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B1224298.png)

![(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224301.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B1224302.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B1224303.png)